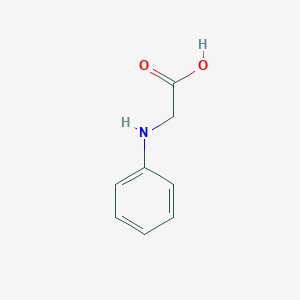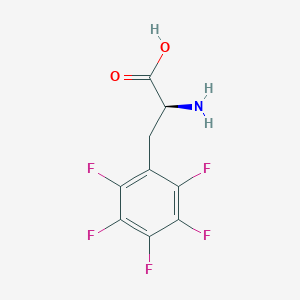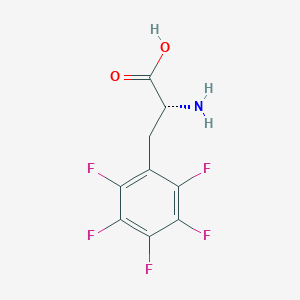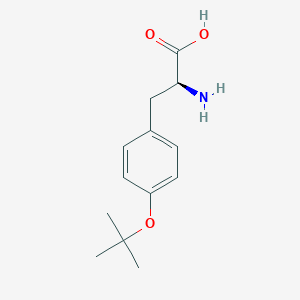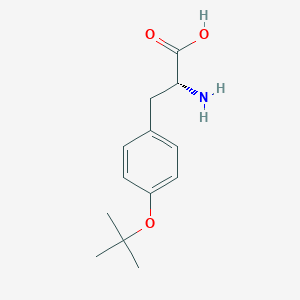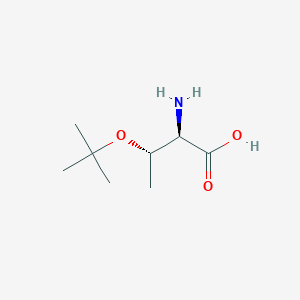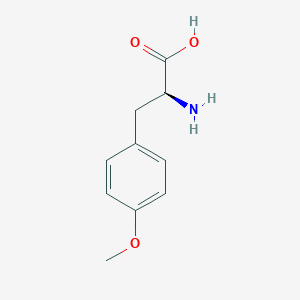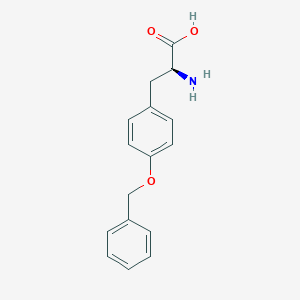
Z-D-Trp-OH
描述
Z-D-Trp-OH: , also known as Nα-Carbobenzyloxy-D-tryptophan, is a derivative of the amino acid tryptophan. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of D-tryptophan. This compound is widely used in peptide synthesis due to its stability and ease of removal of the protecting group under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Trp-OH typically involves the protection of the amino group of D-tryptophan with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of D-tryptophan with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
Oxidation: : Z-D-Trp-OH can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety. Common oxidizing agents include hydrogen peroxide and iron (II) in the Fenton reaction, leading to the formation of hydroxytryptophan derivatives .
Reduction: : The compound can be reduced under specific conditions, although this is less common due to the stability of the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iron (II) sulfate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, triethylamine.
Solvents: Dichloromethane, tetrahydrofuran, methanol.
Major Products Formed
Hydroxytryptophan Derivatives: Formed through oxidation reactions.
Substituted Tryptophan Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry: : Z-D-Trp-OH is extensively used in peptide synthesis as a protected form of D-tryptophan. It allows for the selective deprotection and coupling of amino acids to form peptides with high precision .
Biology: : In biological research, this compound is used to study the role of tryptophan residues in proteins and peptides. It is also used in the synthesis of peptide-based inhibitors and probes.
Medicine: : The compound is used in the development of peptide-based drugs, particularly those targeting specific receptors or enzymes. Its stability and ease of deprotection make it ideal for use in drug synthesis.
Industry: : In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and intermediates. It is also used in the production of diagnostic peptides and other bioactive compounds.
作用机制
The mechanism of action of Z-D-Trp-OH primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of D-tryptophan during peptide coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under mild acidic conditions, revealing the free amino group for further reactions.
相似化合物的比较
Similar Compounds
Nα-Carbobenzyloxy-L-tryptophan (Z-L-Trp-OH): Similar to Z-D-Trp-OH but with the L-enantiomer of tryptophan.
Nα-Carbobenzyloxy-D-phenylalanine (Z-D-Phe-OH): Another protected amino acid used in peptide synthesis.
Nα-Carbobenzyloxy-D-tyrosine (Z-D-Tyr-OH): Used in peptide synthesis with a similar protecting group.
Uniqueness: : this compound is unique due to its specific use of the D-enantiomer of tryptophan, which imparts different stereochemical properties compared to its L-counterpart. This can be crucial in the synthesis of peptides with specific biological activities and in the study of protein folding and function.
属性
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYFYYVVAXRMKB-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297570 | |
| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2279-15-4 | |
| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2279-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



